![molecular formula C22H20N4O2 B2643947 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea CAS No. 1226450-68-5](/img/structure/B2643947.png)

1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

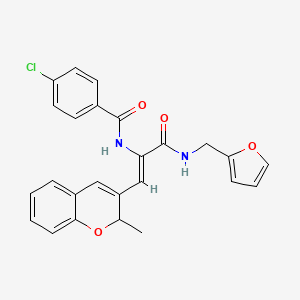

The compound “1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This moiety is often found in biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring system, a 2-methylphenyl group, and a 3-methoxyphenyl group attached to a urea moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the imidazo[1,2-a]pyridine ring and the urea moiety could potentially affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Optical Properties

A study by Volpi et al. (2017) detailed the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their optical properties. These compounds exhibited significant Stokes' shift ranges and variable quantum yields, depending on the chemical structure of the substituent, highlighting their potential as luminescent materials for various applications (Volpi et al., 2017).

Chemical Reactivity and Computational Studies

Research by Hossain et al. (2018) on two newly synthesized imidazole derivatives explored their reactivity through spectroscopic characterization and computational study. This work demonstrated the importance of computational methods in understanding the reactivity and potential applications of complex organic molecules (Hossain et al., 2018).

Anticancer Activity

A novel series of selenylated imidazo[1,2-a]pyridines was investigated for its activity against breast cancer cells, showing promising results. The study by Almeida et al. (2018) highlighted the potential of these compounds in inhibiting cell proliferation and inducing apoptosis, suggesting a new avenue for breast cancer chemotherapy (Almeida et al., 2018).

Antiproliferative Agents Targeting P53

Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas with cytostatic activity against non-small cell lung cancer cell lines, focusing on the reactivation of mutant p53. This study underscores the therapeutic potential of targeting p53 in cancer treatment (Bazin et al., 2016).

Crystal Structure and Hirshfeld Surface Analysis

Investigations into the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives by Dhanalakshmi et al. (2018) provided insight into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the properties of potential pharmaceuticals (Dhanalakshmi et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-9-10-16(20-14-26-11-4-3-8-21(26)24-20)12-19(15)25-22(27)23-17-6-5-7-18(13-17)28-2/h3-14H,1-2H3,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZNTRQRXOPMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)

![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)

![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)

![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)

![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)

![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)